molecular formula C55H80I2N8O16 B130703 Dihbco CAS No. 142078-77-1

Dihbco

Cat. No. B130703
M. Wt: 1359.1 g/mol
InChI Key: YMJSUCJSHDPZGU-DYNKCWONSA-N
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Description

Dihbco, also known as 2,3-dihydroxybenzoic acid, is a chemical compound that has been widely studied in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Dihbco has been extensively studied for its potential applications in various scientific fields. In the field of medicine, Dihbco has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
In addition, Dihbco has also been studied for its potential use in the field of energy storage. It has been shown to have high capacity and stability as an electrode material in lithium-ion batteries.

Mechanism Of Action

The mechanism of action of Dihbco is not fully understood, but it is believed to act as an antioxidant by scavenging free radicals and reducing oxidative stress. It has also been shown to inhibit the expression of pro-inflammatory cytokines and enzymes, leading to its anti-inflammatory properties.

Biochemical And Physiological Effects

Dihbco has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve glucose metabolism, and enhance cognitive function. In addition, Dihbco has also been shown to have a protective effect on the liver and kidneys.

Advantages And Limitations For Lab Experiments

One advantage of using Dihbco in lab experiments is its stability and low toxicity. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for further research on Dihbco. One area of interest is its potential use in the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential use in energy storage and other applications.

Synthesis Methods

Dihbco is commonly synthesized through the oxidation of salicylic acid using potassium permanganate or sodium hypochlorite. The resulting product is then purified through recrystallization to obtain pure Dihbco.

properties

CAS RN

142078-77-1

Product Name

Dihbco

Molecular Formula

C55H80I2N8O16

Molecular Weight

1359.1 g/mol

IUPAC Name

2-[(E)-[3-[6-[6-[[12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-3-[(1E)-1-[2-[2-(4-(125I)iodanyl-1H-imidazol-5-yl)ethylamino]-2-oxoethoxy]iminopropan-2-yl]oxypropylidene]amino]oxy-N-[2-(4-(125I)iodanyl-1H-imidazol-5-yl)ethyl]acetamide

InChI

InChI=1S/C55H80I2N8O16/c1-29(23-65-75-26-44(70)59-16-11-39-52(57)63-28-61-39)76-46(12-17-64-74-25-43(69)58-15-10-38-51(56)62-27-60-38)80-49-30(2)78-48(22-41(49)67)81-50-31(3)77-47(21-40(50)66)79-34-8-13-53(4)33(19-34)6-7-36-37(53)20-42(68)54(5)35(9-14-55(36,54)72)32-18-45(71)73-24-32/h17-18,23,27-31,33-37,40-42,46-50,66-68,72H,6-16,19-22,24-26H2,1-5H3,(H,58,69)(H,59,70)(H,60,62)(H,61,63)/b64-17+,65-23+/i56-2,57-2

InChI Key

YMJSUCJSHDPZGU-DYNKCWONSA-N

Isomeric SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC(C/C=N/OCC(=O)NCCC8=C(N=CN8)[125I])OC(C)/C=N/OCC(=O)NCCC9=C(N=CN9)[125I])O

SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC(CC=NOCC(=O)NCCC8=C(N=CN8)I)OC(C)C=NOCC(=O)NCCC9=C(N=CN9)I)O

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC(CC=NOCC(=O)NCCC8=C(N=CN8)I)OC(C)C=NOCC(=O)NCCC9=C(N=CN9)I)O

synonyms

digoxin-iodohistamine(bis(O-carboxymethyloxime))
DIHBCO

Origin of Product

United States

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